COX-2 Inhibitory Activity: Loss of Function vs. Indomethacin
A head-to-head comparison demonstrates that the 5-hydroxy substitution, a feature shared between the target compound and its close analog desmethylindomethacin, results in a dramatic loss of COX inhibitory potency relative to indomethacin. This establishes a critical baseline for using these compounds as COX-inactive probes. While indomethacin potently inhibits COX-1 and COX-2, its 2'-desmethyl derivative (5-hydroxy analog) shows a complete loss of this activity, as demonstrated by the absence of prostaglandin E2 (PGE2) suppression in cell-based assays compared to the potent suppression by the parent drug [1]. The target compound's additional 2,4-dichloro substitution is expected to maintain or further diminish COX-2 affinity, making it a superior negative control for studies requiring COX-inert indole scaffolds.
| Evidence Dimension | COX-2 Inhibitory Activity (PGE2 production) |
|---|---|
| Target Compound Data | No direct quantitative IC50 data for the 2,4-dichloro analog is publicly available. Based on class-level SAR, activity is predicted to be negligible (approaching that of the 5-hydroxy metabolite). |
| Comparator Or Baseline | Indomethacin: potent COX-2 inhibition (IC50 ~0.1 μM). Desmethylindomethacin: COX inhibitory activity abolished (no significant PGE2 suppression) [1]. |
| Quantified Difference | Activity shifts from potent inhibition (Indomethacin) to no significant inhibition (Desmethylindomethacin). The target compound is inferred to follow this trend. |
| Conditions | Cell-based PGE2 production assay; C57BL6 mouse model for in vivo gastrointestinal toxicity [1]. |
Why This Matters
This functionally anti-correlated activity profile is essential for researchers who need an indole-acetic acid scaffold without COX activity to study COX-independent mechanisms, such as PPARγ activation or apoptosis induction.
- [1] Felts, A. S., et al. 'Desmethyl derivatives of indomethacin and sulindac as probes for cyclooxygenase-dependent biology.' ACS Chemical Biology, vol. 2, no. 7, 2007, pp. 479-483. PMID: 17602619. View Source
